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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

Cat. No.: B031271 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxy-N-methylproline, detailed experimental protocols for data acquisition, and an

exploration of its neuroprotective signaling pathways. This document is intended for

researchers, scientists, and professionals in the field of drug development and neuroscience.

Spectroscopic Data
The following tables summarize the available spectroscopic data for 4-hydroxy-N-
methylproline. The data is compiled from various sources and represents typical values

observed for the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 13C NMR Chemical Shifts for N-methyl-trans-4-hydroxy-L-proline
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Atom Name Chemical Shift (ppm)

C=O 177.08

C-4 72.79

C-2 62.53

C-5 55.67

C-3 40.16

N-CH3 Not Available

Solvent: D2O. Reference: DSS. Data is derived from similar compounds and spectral

databases.[1][2]

Table 2: 1H NMR Chemical Shifts for trans-4-hydroxy-L-proline (as a reference)

Atom Name Chemical Shift (ppm) Multiplicity

H-2 4.34 d

H-4 4.66 m

H-5α 3.47 d

H-5β 3.35 d

H-3α 2.42 m

H-3β 2.14 m

Solvent: D2O. Reference: DSS. Note: N-methylation would shift the signals of adjacent

protons.[1]

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 4-hydroxy-N-methylproline
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Property Value Source

Molecular Formula C6H11NO3 PubChem[3]

Molecular Weight 145.16 g/mol PubChem[3]

Exact Mass 145.0739 g/mol PubChem[3]

Monoisotopic Mass 145.07389321 Da PubChem[3]

Infrared (IR) Spectroscopy
At present, a specific experimental IR spectrum for 4-hydroxy-N-methylproline is not readily

available in public databases. However, characteristic absorption bands can be predicted

based on its functional groups.

Table 4: Predicted Infrared Absorption Bands for 4-hydroxy-N-methylproline

Functional Group Predicted Wavenumber (cm-1)

O-H stretch (hydroxyl) 3200-3600 (broad)

C-H stretch (alkane) 2850-3000

C=O stretch (carboxylic acid) 1700-1725

C-N stretch (tertiary amine) 1020-1250

C-O stretch (hydroxyl) 1050-1150

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of 4-hydroxy-N-methylproline for structural

elucidation.

Materials and Equipment:
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4-hydroxy-N-methylproline sample

Deuterium oxide (D2O)

NMR tubes

NMR spectrometer (e.g., Bruker DMX-600 or equivalent)[1]

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxy-N-methylproline in 0.5-

0.7 mL of D2O. Ensure the sample is fully dissolved. Transfer the solution to a clean, dry

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

1H NMR Acquisition:

Acquire a 1D 1H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The water signal can be suppressed using appropriate presaturation techniques.

13C NMR Acquisition:

Acquire a 1D proton-decoupled 13C NMR spectrum.

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of

2-5 seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier

transform. Phase and baseline correct the resulting spectra. Reference the spectra to a

known standard (e.g., DSS at 0 ppm for 1H NMR).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-hydroxy-N-
methylproline.

Materials and Equipment:

4-hydroxy-N-methylproline sample

Methanol or other suitable solvent

Mass spectrometer with an electrospray ionization (ESI) source (e.g., LC-ESI-QTOF)[4]

Procedure:

Sample Preparation: Prepare a dilute solution of 4-hydroxy-N-methylproline
(approximately 1 µg/mL) in a suitable solvent such as methanol.

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI

source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and

temperature) to optimal values for the analyte.

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass

spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

Tandem MS (MS/MS): To obtain structural information, select the parent ion of 4-hydroxy-N-
methylproline and subject it to collision-induced dissociation (CID) to generate fragment

ions.

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and identify the fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 4-hydroxy-N-methylproline.

Materials and Equipment:

4-hydroxy-N-methylproline sample
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Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer with a DTGS detector

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder to remove any moisture.

Grind 1-2 mg of the 4-hydroxy-N-methylproline sample with approximately 100-200 mg

of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

Place the powder in a pellet die and press it under high pressure to form a transparent or

translucent pellet.[5]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm-1.

Data Analysis: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. Identify the

characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathways and Experimental Workflows
Recent research has highlighted the neuroprotective and anticonvulsant properties of N-

methyl-(2S, 4R)-trans-4-hydroxy-L-proline.[6] The following diagrams illustrate its proposed

mechanism of action and a typical experimental workflow for evaluating its anticonvulsant

activity.
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Caption: Proposed neuroprotective mechanism of 4-hydroxy-N-methylproline.

Caption: Experimental workflow for anticonvulsant activity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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